molecular formula C13H12FN B3164806 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-47-2

3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B3164806
CAS No.: 893735-47-2
M. Wt: 201.24 g/mol
InChI Key: KWJZMARJFWPKNH-UHFFFAOYSA-N
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Description

3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom at the 3-position and a methyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For this compound, the reaction might proceed as follows:

    Starting Materials: 3-Fluorobenzene and 3’-methylphenylboronic acid.

    Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄.

    Base: Potassium carbonate (K₂CO₃).

    Solvent: Tetrahydrofuran (THF) or dioxane.

    Reaction Conditions: Reflux temperature for several hours.

Industrial Production Methods

Industrial production of 3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine would likely follow a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methyl[1,1’-biphenyl]-2-amine: Similar structure but with different substitution pattern.

    4-Fluoro-3’-methyl[1,1’-biphenyl]-2-amine: Another isomer with different positions of fluorine and methyl groups.

    3-Fluoro-3’-methyl[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

3-Fluoro-3’-methyl[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-(3-methylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(14)8-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJZMARJFWPKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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